Ethyl 2-fluoro-4-hydroxybenzoate

Lipophilicity ADME Drug Design

Ethyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic ester belonging to the class of 4-hydroxybenzoate (paraben) derivatives. It features a hydroxyl group at the para position and a fluorine atom at the ortho position of the benzene ring, with an ethyl ester functional group.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 217978-01-3
Cat. No. B1344250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-4-hydroxybenzoate
CAS217978-01-3
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)O)F
InChIInChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
InChIKeyMWKPJOZJIAQHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Fluoro-4-hydroxybenzoate (CAS 217978-01-3): A Fluorinated Paraben Analog for Research and Synthesis


Ethyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic ester belonging to the class of 4-hydroxybenzoate (paraben) derivatives. It features a hydroxyl group at the para position and a fluorine atom at the ortho position of the benzene ring, with an ethyl ester functional group . This substitution pattern significantly alters its physicochemical properties compared to non-fluorinated analogs, notably increasing lipophilicity (predicted LogP ~2.17 vs. ~1.57 for ethylparaben) and modifying the acidity of the phenolic hydroxyl group . It is primarily utilized as a synthetic intermediate in medicinal chemistry and as a biochemical probe in enzymatic studies [1].

Why Ethyl 2-Fluoro-4-hydroxybenzoate Cannot Be Substituted by Generic Parabens


Simple substitution of ethyl 2-fluoro-4-hydroxybenzoate with non-fluorinated parabens like ethylparaben is not scientifically equivalent. The strategic placement of the fluorine atom, a strong electron-withdrawing group, fundamentally alters the molecule's electronic structure, hydrogen-bonding capacity, and metabolic stability [1]. This leads to quantifiable differences in enzyme substrate specificity and inhibitor profiles. For instance, in enzymatic hydroxylation assays, 2-fluoro-4-hydroxybenzoate exhibits divergent regioselectivity and reaction kinetics compared to the non-fluorinated parent compound and even other halogenated analogs, making it a unique probe for studying monooxygenase mechanisms [2]. Such differentiated biochemical behavior is critical for research applications where precise molecular interactions must be maintained.

Quantitative Differentiation of Ethyl 2-Fluoro-4-hydroxybenzoate: Head-to-Head Evidence


Enhanced Lipophilicity vs. Ethylparaben for Membrane Permeability

The introduction of a fluorine atom at the 2-position significantly increases the compound's lipophilicity compared to the non-fluorinated parent, ethylparaben. Predicted LogP values show an increase from approximately 1.57 for ethyl 4-hydroxybenzoate to a range of 1.9–2.17 for ethyl 2-fluoro-4-hydroxybenzoate, representing an increase of 0.3–0.6 log units . This shift indicates higher membrane permeability potential, a key parameter in drug design. This is a class-level inference based on the well-established effect of aromatic fluorine substitution on lipophilicity [1].

Lipophilicity ADME Drug Design

Divergent Regioselectivity in Enzymatic Hydroxylation vs. Other Halogenated Analogs

In a direct head-to-head comparison, 2-fluoro-4-hydroxybenzoate was shown to be a true substrate for the enzyme p-hydroxybenzoate hydroxylase (PHBH) from R. rhodnii 135, being regioselectively hydroxylated to 2-fluoro-3,4-dihydroxybenzoate. In contrast, the same substrate acted as a substrate inhibitor for the orthologous enzyme from R. opacus 557, which produced a mixture of 2-fluoro-3,4-dihydroxybenzoate and 2-fluoro-4,5-dihydroxybenzoate. This behavior differs markedly from the non-fluorinated substrate 4-hydroxybenzoate and the chloro-analog 2-chloro-4-hydroxybenzoate, which caused significant uncoupling of the reaction from NADH oxidation, leading to hydrogen peroxide formation [1].

Biocatalysis Regioselectivity Enzyme Specificity

Comparative Enzyme Inhibition Profile vs. a Panel of Benzoate Analogs

In a standardized inhibition assay against a nonheme-iron(II)-dependent dioxygenase, 2-fluoro-4-hydroxybenzoate exhibited 12% inhibition at a concentration of 200 μM. This activity was identical to that of the natural ligand 4-hydroxybenzoate, but significantly weaker than the 2-chloro analog (23% inhibition) and stronger than the 3-fluoro analog (19% inhibition). The data demonstrates that the 2-fluoro substitution provides a distinct, moderate inhibitory profile that is not replicated by other halogen substitutions at the same position [1].

Enzyme Inhibition Structure-Activity Relationship Probe Design

Single-Fluorine Probe Utility in 19F-NMR Metabolic Pathway Elucidation

2-Fluoro-4-hydroxybenzoate serves as a specific mechanistic probe for 4-hydroxybenzoate catabolism. 19F-NMR experiments with cell extracts of Candida parapsilosis and this compound as the model substrate were used to confirm the initial oxidative decarboxylation pathway, definitively excluding the alternative 3-hydroxylation route. This analytical advantage is not available with the non-fluorinated natural substrate 4-hydroxybenzoate, which lacks an NMR-active heteronucleus, making the 2-fluoro analog the preferred substrate for such mechanistic studies [1].

19F-NMR Metabolic Pathway Mechanistic Probe

Optimal Use Cases for Ethyl 2-Fluoro-4-hydroxybenzoate in Research and Development


Mechanistic Probe for Flavin-Dependent Monooxygenase Studies

The compound's unique ability to act as either a substrate or an inhibitor depending on the enzyme source (R. rhodnii 135 vs. R. opacus 557) makes it the definitive choice for mapping active-site topology and substrate specificity in PHBH enzymes. This differential behavior, quantitatively established in direct head-to-head comparisons, allows researchers to distinguish between closely related enzyme isoforms [1].

19F-NMR Based Metabolic Pathway Tracing

As a singly fluorinated analog of the natural metabolite 4-hydroxybenzoate, this compound is specifically selected for 19F-NMR studies to track catabolic pathways without the complexity of multiple fluorine signals. Its validated use in confirming the oxidative decarboxylation mechanism in Candida species provides a proven experimental framework [1].

Building Block for Lipophilicity-Tuned Drug Candidates

For medicinal chemistry programs where a calculated 0.3-0.6 unit increase in LogP over the standard ethylparaben scaffold is desired to improve membrane permeability, this compound serves as a direct starting material. Its predictable physicochemical shift reduces the need for extensive analog synthesis in early ADME optimization [1].

Selective Enzyme Inhibitor Scaffold with Defined Baseline Activity

In the design of nonheme-iron dioxygenase inhibitors, the compound's moderate and specific 12% inhibition (at 200 μM) provides a well-characterized baseline. This allows for rational structural modifications to increase potency while avoiding the off-target effects associated with more active but less selective halogenated analogs like the 2-chloro derivative [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-fluoro-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.